2-Vinil-4,6-diamino-1,3,5-triazina

Descripción general

Descripción

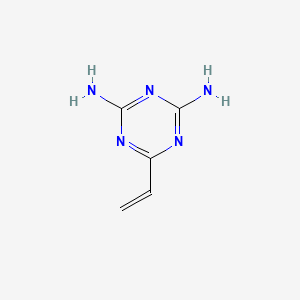

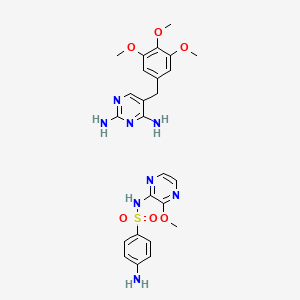

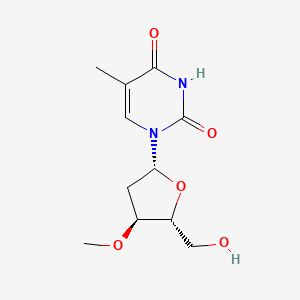

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 2-Vinyl-4,6-diamino-1,3,5-triazine, is a useful research compound. Its molecular formula is C5H7N5 and its molecular weight is 137.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Vinyl-4,6-diamino-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Vinyl-4,6-diamino-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-4,6-diamino-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Adsorción y Análisis de ADN

La forma polimérica de 2-Vinil-4,6-diamino-1,3,5-triazina, conocida como PVDAT, se ha utilizado para la adsorción de ADN. Revestido sobre microesferas de poliestireno, PVDAT demuestra la capacidad de adsorber ADN de doble cadena, particularmente aquellos que comprenden pares de bases A-T . Esta propiedad es significativa para el análisis biológico, permitiendo la captura y el estudio de secuencias específicas de ADN.

Biomateriales e Ingeniería de Tejidos

Debido a su capacidad para formar múltiples enlaces de hidrógeno, PVDAT puede interactuar con diversas biomoléculas. Esta interacción es ventajosa en el desarrollo de biomateriales para la ingeniería de tejidos, donde el polímero se puede utilizar para crear andamios que soportan el crecimiento celular y la formación de tejido .

Sistemas de Liberación de Fármacos

La capacidad de formación de enlaces de hidrógeno de PVDAT también se presta a aplicaciones de liberación controlada de fármacos. El polímero puede formar complejos con moléculas de fármacos, lo que podría permitir la liberación dirigida y controlada dentro del cuerpo .

Biosensores

En el campo de los biosensores, las propiedades de adsorción selectiva de PVDAT se pueden aprovechar para detectar biomoléculas específicas. Esto es particularmente útil en el desarrollo de herramientas de diagnóstico que requieren alta especificidad y sensibilidad .

Reconocimiento Molecular

PVDAT ha demostrado ser prometedor en el reconocimiento molecular, donde puede unirse selectivamente a bases de ácidos nucleicos y sus derivados mediante enlaces de hidrógeno. Esta especificidad podría aplicarse en diversas técnicas analíticas, incluida la cromatografía y la espectrometría de masas .

Nanotecnología

La síntesis de nanopartículas de PVDAT se ha explorado por su potencial en aplicaciones de nanotecnología. Estas nanopartículas pueden adsorber moléculas solubles en agua a través de enlaces de hidrógeno estables, lo que podría ser útil en catálisis, remediación ambiental y más .

Desarrollo de Hidrogel

PVDAT se ha estudiado por su papel en el desarrollo de hidrogel de alta resistencia. Los residuos de diaminotriazina del polímero no solo forman enlaces de hidrógeno intramoleculares, sino que también participan en fuertes enlaces de hidrógeno complementarios con nucleobases como la timina y el uracilo, lo cual es beneficioso para crear materiales de hidrogel robustos .

Aplicaciones Ambientales

Las interacciones de enlace de hidrógeno de PVDAT con diversas moléculas lo convierten en un candidato para aplicaciones ambientales como la purificación de agua y la adsorción de contaminantes. Su capacidad para unirse selectivamente a ciertos compuestos podría utilizarse en el diseño de sistemas de filtración .

Mecanismo De Acción

Target of Action

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-Vinyl-1,3,5-triazine-2,4-diamine, has been found to selectively adsorb nucleic acid bases, nucleotides, and nucleosides . This suggests that the primary targets of this compound are these biomolecules, which play crucial roles in various biological processes, including DNA replication, transcription, and protein synthesis .

Mode of Action

The interaction between 2-Vinyl-4,6-diamino-1,3,5-triazine and its targets is primarily through the formation of strong hydrogen bonds . The 4,6-diamino-1,3,5-triazine functionality of the compound forms multiple hydrogen bonds with the target molecules in aqueous solutions . This strong and reversible adsorption is a key feature of its mode of action .

Biochemical Pathways

For instance, it could potentially interfere with DNA replication and transcription processes, thereby affecting gene expression and protein synthesis .

Pharmacokinetics

Its low solubility in both water and most organic solvents suggests that its bioavailability may be limited .

Result of Action

The molecular and cellular effects of 2-Vinyl-4,6-diamino-1,3,5-triazine’s action are likely to be closely tied to its interaction with nucleic acid bases, nucleotides, and nucleosides. By forming strong hydrogen bonds with these molecules, the compound could potentially alter their normal functions, leading to changes in cellular processes such as DNA replication, transcription, and protein synthesis .

Action Environment

The action of 2-Vinyl-4,6-diamino-1,3,5-triazine is influenced by environmental factors. For instance, its ability to form hydrogen bonds with target molecules occurs in aqueous solutions . Furthermore, its low solubility in both water and most organic solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Vinyl-4,6-diamino-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to form strong hydrogen bonds. It interacts with nucleic acid bases, nucleotides, and nucleosides through the 4,6-diamino-1,3,5-triazine functionality . These interactions are crucial for selective adsorption processes, making it a valuable molecule in biochemical applications such as reducing uric acid interference in electrochemical biosensors .

Cellular Effects

2-Vinyl-4,6-diamino-1,3,5-triazine influences various cellular processes by interacting with nucleic acids and proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds with nucleic acid bases allows it to modulate gene expression and impact cellular functions . Additionally, it has been shown to reduce uric acid interference, which can affect cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2-Vinyl-4,6-diamino-1,3,5-triazine exerts its effects through hydrogen bonding interactions with biomolecules. It binds to nucleic acid bases, nucleotides, and nucleosides, forming stable complexes that can influence gene expression and enzyme activity . The compound’s ability to form noncovalent interactions with target molecules makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Vinyl-4,6-diamino-1,3,5-triazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Vinyl-4,6-diamino-1,3,5-triazine vary with different dosages in animal models. At lower doses, the compound has been shown to interact effectively with nucleic acids and proteins, modulating gene expression and cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including structural damage to the liver . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Vinyl-4,6-diamino-1,3,5-triazine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form hydrogen bonds with nucleic acid bases and other biomolecules allows it to influence metabolic flux and metabolite levels . These interactions are essential for its role in biochemical applications, such as reducing uric acid interference in biosensors .

Transport and Distribution

Within cells and tissues, 2-Vinyl-4,6-diamino-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s low solubility in water and organic solvents also plays a role in its transport and distribution .

Subcellular Localization

2-Vinyl-4,6-diamino-1,3,5-triazine localizes to specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its activity and function . The compound’s ability to form hydrogen bonds with nucleic acids and proteins is crucial for its subcellular localization and overall biochemical activity .

Propiedades

IUPAC Name |

6-ethenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYUNPVVODNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27154-03-6 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27154-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60342953 | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3194-70-5 | |

| Record name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diamino-6-vinyl-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

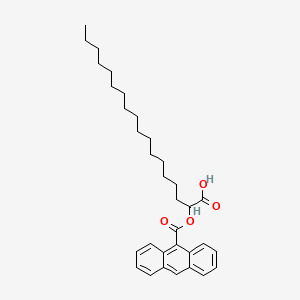

![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)